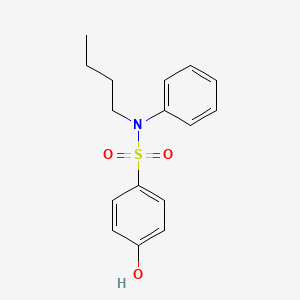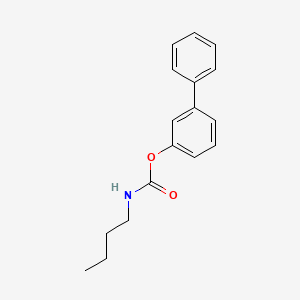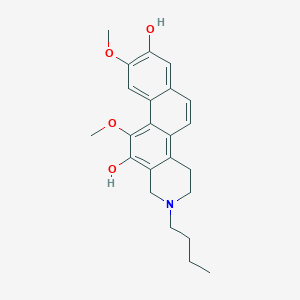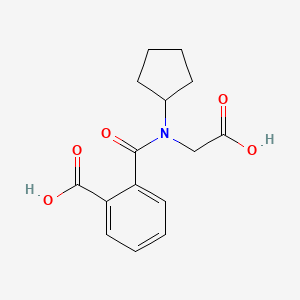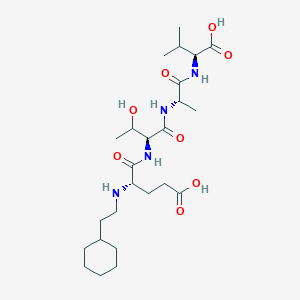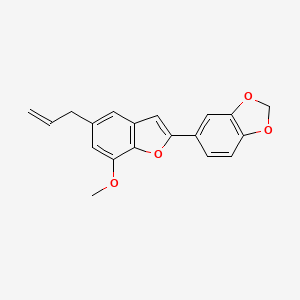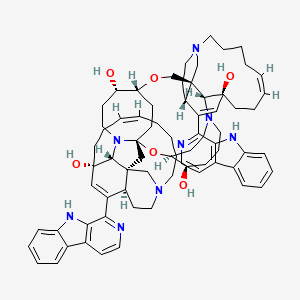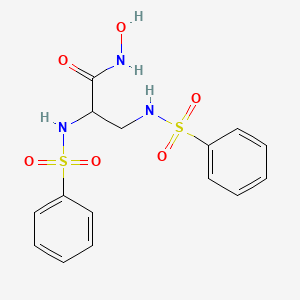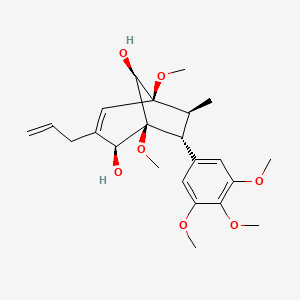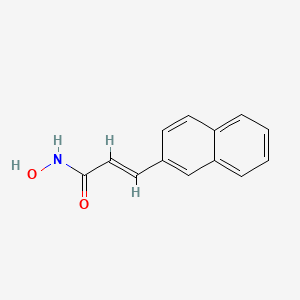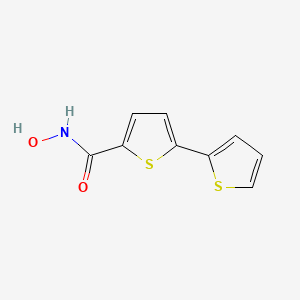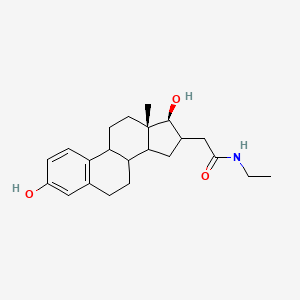
N-ethyl estradiol-16-methyl carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl estradiol-16-methyl carboxamide is a synthetic derivative of estradiol, a primary female sex hormone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and hormone replacement therapy. The modification of the estradiol structure aims to enhance its stability, bioavailability, and specificity for certain biological targets.
Métodos De Preparación
The synthesis of N-ethyl estradiol-16-methyl carboxamide typically involves several steps, starting from estradiol. The process includes:
N-ethylation: Introduction of an ethyl group to the nitrogen atom.
Carboxamide formation: Conversion of the hydroxyl group at the 16th position to a carboxamide group.
Methylation: Addition of a methyl group to the 16th position.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
N-ethyl estradiol-16-methyl carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxamide group back to an amine or alcohol.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-ethyl estradiol-16-methyl carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on the activity of estradiol derivatives.
Biology: Investigated for its potential role in modulating estrogen receptors and influencing gene expression.
Medicine: Explored for its use in hormone replacement therapy and as a potential treatment for estrogen-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-ethyl estradiol-16-methyl carboxamide involves its interaction with estrogen receptors. The compound binds to these receptors, leading to conformational changes that activate or inhibit the transcription of specific genes. This interaction influences various biological pathways, including cell growth, differentiation, and metabolism.
Comparación Con Compuestos Similares
N-ethyl estradiol-16-methyl carboxamide can be compared with other estradiol derivatives, such as:
Estradiol valerate: A prodrug of estradiol used in hormone replacement therapy.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Estradiol benzoate: Another ester of estradiol with different pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other estradiol derivatives.
Propiedades
Fórmula molecular |
C22H31NO3 |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
2-[(13S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]-N-ethylacetamide |
InChI |
InChI=1S/C22H31NO3/c1-3-23-20(25)12-14-11-19-18-6-4-13-10-15(24)5-7-16(13)17(18)8-9-22(19,2)21(14)26/h5,7,10,14,17-19,21,24,26H,3-4,6,8-9,11-12H2,1-2H3,(H,23,25)/t14?,17?,18?,19?,21-,22-/m0/s1 |
Clave InChI |
ZQUXDOJBDFPTDM-LAULZOBPSA-N |
SMILES isomérico |
CCNC(=O)CC1CC2C3CCC4=C(C3CC[C@@]2([C@H]1O)C)C=CC(=C4)O |
SMILES canónico |
CCNC(=O)CC1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



